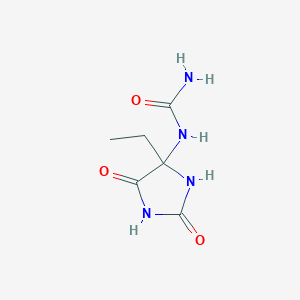
Non-8-EN-5-YN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Non-8-EN-5-YN-2-one is an organic compound characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its molecular structure. This unique combination of functional groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-8-EN-5-YN-2-one can be synthesized through various methods, including:
Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of halogens from vicinal dihalides using a strong base like sodium amide in ammonia (NaNH₂/NH₃) to form the alkyne group.
Electrophilic Addition to Alkenes: Starting with an alkene, halogens are added to form dihaloalkanes, which are then subjected to double elimination reactions to form the alkyne.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Non-8-EN-5-YN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Substitution: Halogenation and other substitution reactions can occur at the double or triple bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is used for hydrogenation.
Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂) are used for halogenation reactions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Non-8-EN-5-YN-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Non-8-EN-5-YN-2-one involves its interaction with molecular targets through its reactive double and triple bonds. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures. The pathways involved include:
Electrophilic Addition: The double and triple bonds act as nucleophiles, reacting with electrophiles to form new products.
Radical Reactions: The compound can participate in radical reactions, leading to the formation of various intermediates and products.
Comparison with Similar Compounds
Non-8-EN-5-YN-2-one can be compared with other compounds containing both double and triple bonds, such as:
Pent-3-en-1-yne: Similar structure but with a shorter carbon chain.
Hex-4-en-2-yne: Similar structure with different positioning of the double and triple bonds.
Uniqueness
This compound is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject for further study and exploration.
Properties
CAS No. |
90534-06-8 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
non-8-en-5-yn-2-one |
InChI |
InChI=1S/C9H12O/c1-3-4-5-6-7-8-9(2)10/h3H,1,4,7-8H2,2H3 |
InChI Key |
YFVPCRSIXDSVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC#CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Di([1,1'-biphenyl]-4-yl)(4-methylphenyl)sulfanium methanesulfonate](/img/structure/B14372305.png)

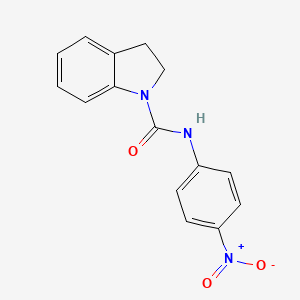
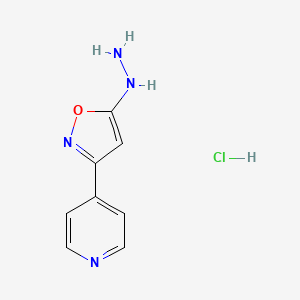
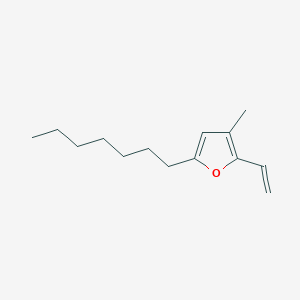
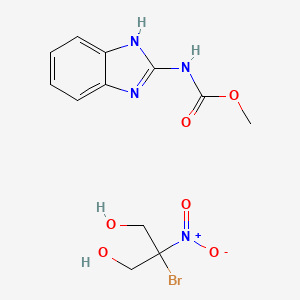
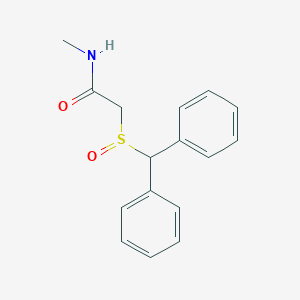
![1-(Hexyloxy)-4-[4-(4-propylphenyl)butyl]benzene](/img/structure/B14372342.png)
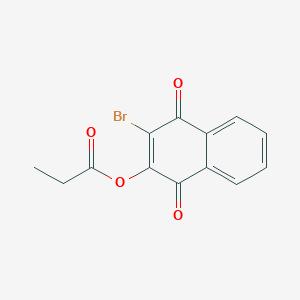
![2-(4-Methoxy-2,6-dimethylphenyl)-3,9-dimethyl-2H-benzo[G]indazole](/img/structure/B14372350.png)
![2-[(Propan-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14372352.png)
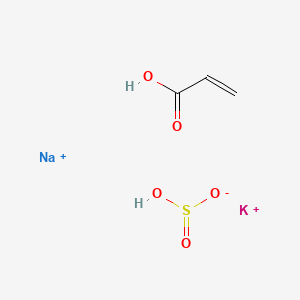
![2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372357.png)
